EGFR/c-Met-IN-2

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

EGFR/c-Met-IN-2 is a bispecific antibody that targets both the epidermal growth factor receptor (EGFR) and the mesenchymal-epithelial transition factor (c-Met). This compound is designed to inhibit the signaling pathways associated with these receptors, which are often implicated in various cancers, including non-small cell lung cancer (NSCLC) and colorectal cancer .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of EGFR/c-Met-IN-2 involves the creation of a bispecific antibody that can bind to both EGFR and c-Met. This is typically achieved through recombinant DNA technology, where the genes encoding the antibody fragments are inserted into expression vectors and introduced into host cells, such as Chinese hamster ovary (CHO) cells . The cells are then cultured under specific conditions to produce the antibody, which is subsequently purified using techniques like protein A affinity chromatography .

Industrial Production Methods

Industrial production of this compound follows a similar process but on a larger scale. Bioreactors are used to culture the host cells, and the production process is optimized to maximize yield and purity. Downstream processing involves multiple purification steps to ensure the final product meets regulatory standards for clinical use .

Chemical Reactions Analysis

Types of Reactions

EGFR/c-Met-IN-2 primarily undergoes binding reactions with its target receptors, EGFR and c-Met. These interactions inhibit the phosphorylation of the receptors, thereby blocking downstream signaling pathways .

Common Reagents and Conditions

The binding reactions typically occur under physiological conditions, with the antibody interacting with the extracellular domains of EGFR and c-Met. No additional reagents are required for these interactions, as they are driven by the inherent affinity of the antibody for its targets .

Major Products Formed

The primary outcome of these reactions is the inhibition of receptor signaling, which leads to reduced cell proliferation, migration, and survival in cancer cells .

Scientific Research Applications

EGFR/c-Met-IN-2 has several applications in scientific research, particularly in the fields of oncology and molecular biology. It is used to study the roles of EGFR and c-Met in cancer progression and to develop targeted therapies for cancers that exhibit overexpression or mutation of these receptors . Additionally, it is employed in preclinical models to evaluate the efficacy and safety of new cancer treatments .

Mechanism of Action

EGFR/c-Met-IN-2 exerts its effects by binding to the extracellular domains of EGFR and c-Met, preventing their activation by natural ligands. This inhibition blocks the phosphorylation of the receptors and disrupts downstream signaling pathways, such as the PI3K/AKT and MAPK/ERK pathways, which are crucial for cancer cell proliferation and survival . By targeting both receptors simultaneously, this compound can overcome resistance mechanisms that often limit the efficacy of single-target therapies .

Comparison with Similar Compounds

Similar Compounds

JNJ-61186372: Another bispecific antibody targeting EGFR and c-Met, designed to inhibit primary and secondary EGFR mutations and the c-Met pathway.

Amivantamab: A bispecific antibody that targets EGFR and c-Met, used in the treatment of NSCLC with EGFR exon 20 insertion mutations.

PRO1286: A bispecific antibody-drug conjugate targeting EGFR and c-Met, designed for broad antitumor activity.

Uniqueness

EGFR/c-Met-IN-2 is unique in its ability to simultaneously target two critical receptors involved in cancer progression, providing a more comprehensive approach to inhibiting tumor growth and overcoming drug resistance. Its dual-targeting mechanism allows for more effective disruption of cancer cell signaling pathways compared to single-target therapies .

Properties

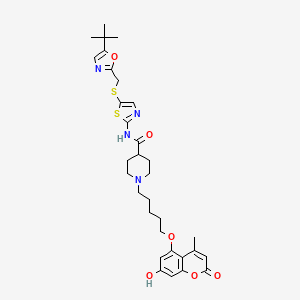

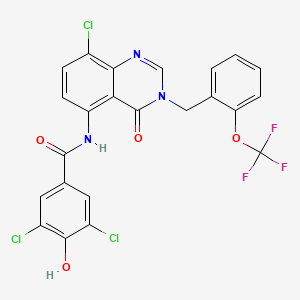

Molecular Formula |

C27H23F2N5O4 |

|---|---|

Molecular Weight |

519.5 g/mol |

IUPAC Name |

N-[4-[2-fluoro-4-[2-(4-fluorophenyl)ethylcarbamoylamino]phenoxy]-7-methoxyquinazolin-6-yl]prop-2-enamide |

InChI |

InChI=1S/C27H23F2N5O4/c1-3-25(35)34-22-13-19-21(14-24(22)37-2)31-15-32-26(19)38-23-9-8-18(12-20(23)29)33-27(36)30-11-10-16-4-6-17(28)7-5-16/h3-9,12-15H,1,10-11H2,2H3,(H,34,35)(H2,30,33,36) |

InChI Key |

FEGLHMBACWFPJE-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C2C(=C1)N=CN=C2OC3=C(C=C(C=C3)NC(=O)NCCC4=CC=C(C=C4)F)F)NC(=O)C=C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

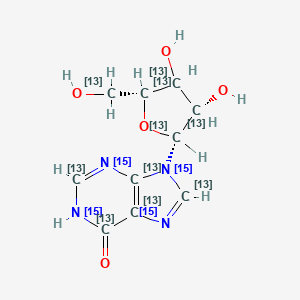

![3-[4-Chloro-3-(2,4-dioxo-1,3-diazinan-1-yl)benzoyl]-3-azaspiro[5.5]undecane-9-carbaldehyde](/img/structure/B12375942.png)

![1-[12-[4-(dimethylamino)pyridin-1-ium-1-yl]dodecyl]-N,N-dimethylpyridin-1-ium-4-amine;dibromide](/img/structure/B12375975.png)

![16-Fluoro-20-[3-(2-hydroxyethylamino)propyl]-5,7-dioxa-20-azapentacyclo[10.8.0.02,10.04,8.013,18]icosa-1(12),2,4(8),9,13(18),14,16-heptaene-11,19-dione](/img/structure/B12376010.png)